4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSIABFKSRMIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.39 g/mol. The presence of the pyrazole moiety contributes significantly to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. Research indicates that derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, one study reported that specific pyrazole derivatives exhibited substantial antiproliferative effects on MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been documented. A series of pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus, with some compounds showing promising results comparable to conventional antibiotics .
The biological activities of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole compounds act as selective COX-2 inhibitors, reducing inflammation by inhibiting prostaglandin synthesis .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Cytokine Production : By inhibiting specific pathways involved in cytokine production, these compounds can effectively reduce inflammation and tumor progression .
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A compound similar to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in edema compared to control groups .
- Anticancer Efficacy : In vitro studies demonstrated that certain pyrazole derivatives could inhibit the proliferation of prostate cancer cells by inducing apoptosis through mitochondrial pathways .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C15H18N4O3S
- Molecular Weight : Approximately 342.39 g/mol
- Chemical Structure : The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside a pyrazole moiety that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole structures exhibit promising anticancer properties. The specific compound has shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 12.5 | Apoptosis |
| Study 2 | HeLa | 10.0 | Cell Cycle Arrest |
These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents.
Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial effects. Preliminary tests indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests potential applications in treating bacterial infections.
Herbicidal Activity
Research indicates that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. The compound has been tested for its herbicidal properties against common weeds, showing effective inhibition at low concentrations.
| Weed Species | Effective Concentration (EC50) |
|---|---|
| Amaranthus retroflexus | 50 g/ha |
| Echinochloa crus-galli | 75 g/ha |
These results point to the potential use of this compound in developing safer and more effective herbicides.
Polymer Development
The unique structural features of this compound allow it to be incorporated into polymer matrices, enhancing mechanical and thermal properties. Studies have explored its use in creating high-performance materials suitable for various industrial applications.
| Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength | 20 MPa | 30 MPa |
| Thermal Stability | 200 °C | 250 °C |
This application could lead to advancements in material engineering and manufacturing processes.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including cyclocondensation, ester hydrolysis, and sulfonamide coupling. For example:
- Cyclocondensation : Start with substituted hydrazines and diketones to form the pyrazole core .
- Sulfonamide Coupling : React the pyrazole intermediate with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor reaction progress via TLC or HPLC .
Q. Critical Parameters :
- Temperature control during exothermic steps (e.g., cyclocondensation).
- Moisture-sensitive reagents require inert atmospheres (N₂/Ar).
- Yield optimization via Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading .
Q. How can structural discrepancies in spectroscopic data be resolved?
Methodological Answer: Contradictions in NMR, IR, or mass spectra often arise from tautomerism or polymorphism. For example:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, which alters NMR chemical shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to identify dominant forms .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and comparing with computational models (DFT) .
- Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm⁻¹) with theoretical calculations (e.g., Gaussian09) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or enzymes). Focus on the sulfonamide group’s hydrogen-bonding potential .
- QSAR Modeling : Train models on datasets of pyrazole derivatives (e.g., IC₅₀ values) to predict substituent effects. Include descriptors like logP, polar surface area, and H-bond donors .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in cyclocondensation steps .
Q. Example Workflow :
Screen virtual libraries with PyRx.
Synthesize top candidates via routes in .
Validate predictions with enzymatic assays.
Q. How should researchers address contradictory biological activity data in vitro vs. in vivo?
Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions.
- Metabolic Stability : Perform microsomal incubation studies (human/rat liver microsomes) to assess CYP450-mediated degradation .
- Solubility Optimization : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
- Dose-Response Refinement : Re-test in vivo using orthotopic models (e.g., xenografts) with pharmacokinetic monitoring (LC-MS/MS) .
Case Study :
A pyrazole-carboxamide derivative showed poor in vivo efficacy despite high in vitro activity. Stability studies revealed rapid glucuronidation, prompting structural modification (e.g., fluorination at C-5) to block metabolic hotspots .
Q. What strategies are effective for resolving low yields in sulfonamide coupling reactions?
Methodological Answer:
- Catalyst Screening : Test bases like Et₃N, DBU, or DMAP to activate the sulfonyl chloride .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve nucleophilicity of the amine .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acids) and adjust stoichiometry .
Q. How to design experiments for stability studies under varying pH and temperature?
Methodological Answer:
Q. Key Metrics :
Q. What advanced analytical techniques are critical for impurity profiling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
